Biotin sulfone

概要

説明

ビオチンスルホンは、ビタミンHまたはB7としても知られるビオチンの誘導体です。それは、硫黄原子がスルホン酸化状態にあるビオチンの酸化型です。ビオチンは、グルコース新生、脂肪酸合成、およびアミノ酸代謝を含むさまざまな代謝プロセスにおいて重要な役割を果たす水溶性B複合ビタミンです。ビオチンスルホンは、スルホン基の存在により、ビオチンの多くの生物学的特性を保持していますが、異なる化学的特性を持っています。

準備方法

合成経路と反応条件

ビオチンスルホンは、市販されているL-システインから合成できます。合成は、L-システイン由来のエノンと水性アンモニアから、タンデムS,N-カルボニル転移/アザ-マイケル/スピロ環化反応を含み、3つの新しいシグマ結合と2つの環を形成します。 これは、スルホンの高度なジアステレオ選択的後期段階Haller–Bauer反応によって、炭素側鎖の直接導入が続きます .

工業生産方法

ビオチンスルホンの工業生産方法は、文献ではあまりよくわかっていません。 ビオチンとその誘導体の合成は、通常、収率と純度を最適化するために多段階有機合成プロセスを含みます。 環境に優しく、原子効率の高いプロセスの使用は、工業環境でしばしば強調されます。

化学反応の分析

反応の種類

ビオチンスルホンは、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: 硫化物は、過酸化水素や炭化ニオブなどの酸化剤を使用してスルホンに酸化できます.

還元: スルホンは、特定の条件下で硫化物またはスルホキシドに還元できます。

置換: スルホン基は、多くの場合、電子求引性によって促進される置換反応に関与できます。

一般的な試薬と条件

酸化剤: 過酸化水素、炭化ニオブ。

還元剤: 目的の生成物に応じて、さまざまな還元剤。

溶媒: ジクロロメタン、エタノール、水などの一般的な有機溶媒。

主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、硫化物の酸化は通常スルホンを生成し、スルホンの還元は硫化物またはスルホキシドを生成できます。

科学研究への応用

ビオチンスルホンは、いくつかの科学研究に応用されています。

化学: 有機合成における試薬およびより複雑な分子の構築ブロックとして使用されます.

生物学: ビオチン依存性酵素と代謝経路の研究に使用されます。

医学: 薬物送達システムや診断ツールなど、潜在的な治療的用途について調査されています。

科学的研究の応用

Synthetic Chemistry Applications

Oligosaccharide Synthesis and Immobilization

Biotin sulfone has been utilized as a tool for the synthesis and immobilization of oligosaccharides. In a study focused on developing a library of oligomannosides for immunoanalysis, this compound facilitated the attachment of these oligosaccharides to microspheres and surface plasmon resonance sensors. This method was validated through the analysis of anti-Candida albicans antibody responses using monoclonal antibodies, demonstrating the compound's utility in glycoantigen synthesis for diagnostic purposes .

Table 1: Comparison of Biotin Derivatives in Oligosaccharide Applications

| Compound | Application Area | Key Findings |

|---|---|---|

| This compound | Oligosaccharide immobilization | Effective in synthesizing and analyzing glycoantigens. |

| Biotin | General bioconjugation | Commonly used for labeling proteins and nucleic acids. |

| Biotin Sulfoxide | Limited use in oligosaccharide studies | Less effective than this compound in specific applications. |

Diagnostics and Detection

Immunoassays

this compound has been integrated into immunoassay technologies, including Luminex multiplex assays and surface plasmon resonance techniques. These applications leverage its ability to bind specifically to avidin or streptavidin-coated surfaces, enhancing the sensitivity and specificity of diagnostic tests .

Chemiluminescence Sensors

Recent advancements have seen this compound employed in chemiluminescence sensors for detecting biotin-avidin interactions. This method allows for precise quantification of biotin levels in various samples, showcasing its potential in clinical diagnostics .

Biochemical Research

Metabolic Studies

this compound is relevant in metabolic research as it is a product of biotin catabolism. Studies have shown that smoking can accelerate the catabolism of biotin, leading to increased levels of biotin metabolites such as biotin sulfoxide and bisnorbiotin. Understanding these metabolic pathways is crucial for assessing nutritional deficiencies and their implications on health .

Table 2: Biotin Metabolites in Biological Samples

| Sample Type | Biotin (nmol/L) | Biotin Sulfoxide (nmol/L) | Bisnorbiotin (nmol/L) |

|---|---|---|---|

| Serum | 244 ± 61 | 15 ± 33 | ND |

| Urine | 35 ± 14 | 5 ± 6 | 68 ± 48 |

| Cerebrospinal Fluid | Varies | Varies | Varies |

作用機序

ビオチンスルホンは、ビオチン依存性酵素と相互作用することにより効果を発揮します。 これらの酵素は、グルコース新生、脂肪酸合成、およびアミノ酸代謝に不可欠なカルボキシル化反応を含むさまざまな代謝プロセスに関与しています。 ビオチンスルホンのスルホン基は、酵素の活性または結合親和性を変化させて、異なる生物学的結果をもたらす可能性があります .

類似の化合物との比較

ビオチンスルホンは、以下のような他のビオチン誘導体と比較できます。

ビオチンスルホキシド: スルホン基ではなくスルホキシド基を持つビオチンの中間酸化状態.

ビオチン: さまざまな代謝プロセスに不可欠な親化合物。

ビオチンアナログ: ビオチンの生物学的機能を研究したり、新しい治療薬を開発したりするために設計されたさまざまな合成アナログ。

ビオチンスルホンは、そのスルホン基により、他のビオチン誘導体とは異なる化学的および生物学的特性を持つため、ユニークです。

結論

ビオチンスルホンは、その独自の化学的特性と生物学的活性により、科学研究において貴重な化合物です。 その合成、化学反応、およびさまざまな分野における応用は、化学、生物学、医学、および産業において重要な研究対象となっています。

類似化合物との比較

Biotin sulfone can be compared with other biotin derivatives, such as:

Biotin sulfoxide: An intermediate oxidation state of biotin with a sulfoxide group instead of a sulfone group.

Biotin: The parent compound, essential for various metabolic processes.

Biotin analogs: Various synthetic analogs designed to study biotin’s biological functions or to develop new therapeutic agents.

Biotin sulfone is unique due to its sulfone group, which imparts distinct chemical and biological properties compared to other biotin derivatives.

Conclusion

Biotin sulfone is a valuable compound in scientific research due to its unique chemical properties and biological activities. Its synthesis, chemical reactions, and applications in various fields make it an important subject of study in chemistry, biology, medicine, and industry.

生物活性

Biotin sulfone, a metabolite of biotin, has garnered attention due to its potential biological activities and implications for human health. This article delves into the biological activity of this compound, exploring its metabolism, effects on health, and relevant case studies.

Overview of Biotin and Its Metabolites

Biotin, also known as vitamin B7, is a water-soluble vitamin that serves as a coenzyme for several carboxylases involved in critical metabolic pathways. It is essential for fatty acid synthesis, amino acid metabolism, and gluconeogenesis. Biotin is primarily obtained through dietary sources and synthesized by gut microbiota. Upon ingestion, biotin undergoes various metabolic transformations, leading to the formation of several metabolites, including biotin sulfoxide and this compound .

Metabolism of Biotin to this compound

The metabolism of biotin involves two main pathways: β-oxidation and sulfur oxidation . This compound is produced through the oxidation of sulfur in the biotin molecule, occurring predominantly in the smooth endoplasmic reticulum. This process is NADPH-dependent and results in the formation of biotin sulfoxide and ultimately this compound .

Table 1: Metabolic Pathways of Biotin

| Pathway | Description | Key Enzymes/Processes |

|---|---|---|

| β-oxidation | Breaks down the valeric acid side chain | Carboxylases |

| Sulfur oxidation | Oxidizes sulfur in the heterocyclic ring | NADPH-dependent enzymes |

Biological Functions of this compound

While biotin is well-known for its coenzyme role, this compound's biological functions are less understood. Research indicates that metabolites like this compound may have limited biological activity compared to their parent compound. For instance, studies have shown that both biotin sulfoxide and this compound are excreted in urine but are considered inactive metabolites .

Case Studies and Research Findings

- Smoking and Biotin Catabolism : A study examining the impact of smoking on biotin metabolism found that smoking significantly accelerates the catabolism of biotin in women. The urinary excretion of biotin decreased by approximately 30%, while the ratios of urinary metabolites such as biotin sulfoxide and bisnorbiotin increased, indicating enhanced degradation processes . This suggests that lifestyle factors can influence the biological availability and activity of biotin and its metabolites.

- Safety Assessments : A safety assessment report indicated that while there are isolated cases of adverse reactions to biotin (such as urticarial responses), extensive studies have shown no significant adverse effects from regular dietary intake or supplementation . The report also noted that metabolites like this compound do not exhibit harmful effects at typical exposure levels.

- Metabolite Profiling : Advanced analysis techniques have demonstrated that the metabolic profile of biotin in humans primarily originates from tissue catabolism rather than from microbial sources in the gut. This finding emphasizes the importance of understanding how dietary intake translates into active versus inactive metabolites within human physiology .

特性

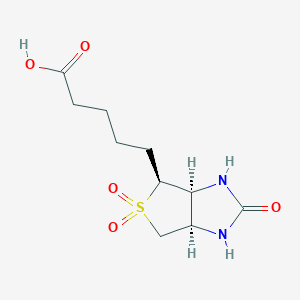

IUPAC Name |

5-[(3aS,4S,6aR)-2,5,5-trioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O5S/c13-8(14)4-2-1-3-7-9-6(5-18(7,16)17)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFQYMONYBAUCY-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1(=O)=O)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1(=O)=O)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301124523 | |

| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Biotin sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40720-05-6 | |

| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40720-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biotin sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040720056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOTIN SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22451MYQ9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Biotin sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。